molecular formula C23H17BrN2O2 B5308453 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione

5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione

Cat. No. B5308453
M. Wt: 433.3 g/mol
InChI Key: DXBJXTKBTFVYFY-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione is a chemical compound that belongs to the imidazolidinedione family. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in insulin signaling. This compound has been extensively studied for its potential use in the treatment of diabetes and other metabolic disorders.

Mechanism of Action

The mechanism of action of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione involves the inhibition of this compound. This compound is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose uptake. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve insulin sensitivity and glucose uptake in vitro and in vivo. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of this compound in insulin signaling and metabolic disorders. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the study of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione. One direction is the development of more potent and selective this compound inhibitors based on this compound. Another direction is the investigation of the effects of this compound on other metabolic pathways and diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new formulations and delivery methods for this compound could improve its efficacy and clinical utility.

Synthesis Methods

The synthesis of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione involves the reaction of 4-bromobenzylamine with 4-biphenylcarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydantoin and sodium hydride to yield the final compound.

Scientific Research Applications

The potential use of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione in the treatment of diabetes and other metabolic disorders has been extensively studied in scientific research. Studies have shown that this compound is a potent inhibitor of this compound, which plays a key role in insulin signaling. By inhibiting this compound, this compound can improve insulin sensitivity and glucose uptake, which can lead to improved glycemic control.

properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c24-20-12-8-17(9-13-20)15-26-22(27)21(25-23(26)28)14-16-6-10-19(11-7-16)18-4-2-1-3-5-18/h1-14H,15H2,(H,25,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJXTKBTFVYFY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.